Miglustat-d9 hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

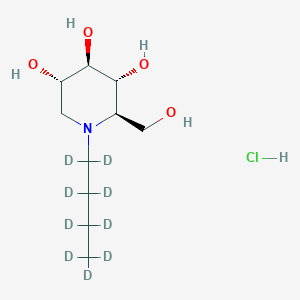

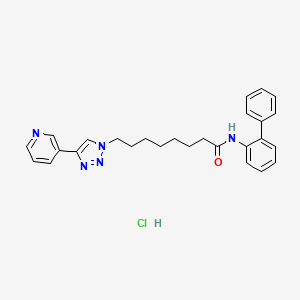

Deuterated miglustat.

Aplicaciones Científicas De Investigación

Niemann-Pick Disease Type C Treatment Miglustat-d9 hydrochloride has been significantly utilized in the treatment of Niemann-Pick disease type C (NP-C), a rare, autosomal recessive neurodegenerative disease. Studies have shown that miglustat therapy leads to reduced levels of neurodegeneration markers and increased neuronal viability in the brain. It has been effective in slowing down reductions in fractional anisotropy, indicating a protective effect on axonal and myelin integrity. Clinical evidence suggests neurological stabilization over extended periods, with improved outcomes in patients with older age at neurological onset. Additionally, miglustat has demonstrated a survival benefit due to improved swallowing function, a crucial factor in NP-C patients (Pineda, Walterfang, & Patterson, 2018).

Antiviral Properties Against SARS-CoV-2 Miglustat has shown potential in inhibiting the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), responsible for COVID-19. Its effectiveness at clinically achievable concentrations without cytotoxicity has been noted. The mechanism involves inhibiting α-glucosidases, crucial in glycoprotein N-linked oligosaccharide processing, leading to a decrease in the viral Spike protein. This highlights miglustat's potential for repurposing as an antiviral agent against enveloped viruses like SARS-CoV-2 (Rajasekharan et al., 2020).

Improved Survival in Niemann-Pick Disease Type C An observational study showed that miglustat treatment significantly reduces the risk of mortality in patients with NP-C. This effect was observed across various age groups and was particularly significant in late infantile-onset and juvenile-onset patients. Despite limitations in data, these findings are consistent with miglustat's beneficial effect on survival in NP-C patients (Patterson et al., 2020).

Stability and Formulation for Patient Use The stability of miglustat prepared in InOrpha® suspending vehicle, a taste-masking agent, has been assessed for its physicochemical and microbiological properties. This is significant for patients with swallowing difficulties, as it offers a stable and more palatable formulation of miglustat (Riahi et al., 2015).

Bioactivity of Miglustat Derivatives Research on 1-Deoxynojirimycin (1-DNJ) and its derivatives, including miglustat, has highlighted their bioactivity. These compounds have been applied clinically for treating diseases like diabetes and lysosomal storage disorders, demonstrating a range of beneficial pharmacological activities (Wang, Shen, Zhao, & Ye, 2020).

Propiedades

Nombre del producto |

Miglustat-d9 hydrochloride |

|---|---|

Fórmula molecular |

C10H12D9NO4.HCl |

Peso molecular |

264.79 |

Nombre IUPAC |

(2R,3R,4R,5S)-2-(hydroxymethyl)-1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)piperidine-3,4,5-triol;hydrochloride |

InChI |

InChI=1S/C10H21NO4.ClH/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12;/h7-10,12-15H,2-6H2,1H3;1H/t7-,8+,9-,10-;/m1./s1/i1D3,2D2,3D2,4D2; |

SMILES |

CCCCN1CC(C(C(C1CO)O)O)O.Cl |

Sinónimos |

(2R,3R,4R,5S)-1-(Butyl-d9)-2-(hydroxymethyl)-3,4,5-piperidinetriol hydrochloride |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dichloro[(2Z)-2-[(4-oxo-4H-1-benzopyran-3-yl)methylene]hydrazinecarbothioamide copper complex](/img/structure/B1150199.png)

![N-[[1-(2-Methoxyphenyl)-1H-indazol-5-yl]methyl]-2-propylpentanamide](/img/structure/B1150227.png)

![[[[(1S)-1-(4-Bromophenyl)ethyl]amino](1,2,3,4-tetrahydro-2,3-dioxo-5-quinoxalinyl)methyl]phosphonicacidtetrasodiumsalt](/img/structure/B1150232.png)